Cyclohexane-1,1-dicarboxylic acid

Description

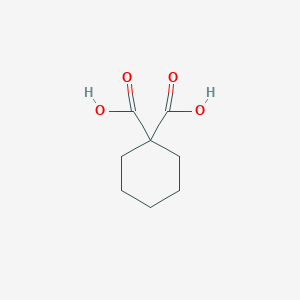

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQADNCHXSEGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150139 | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-08-8 | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-CYCLOHEXANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE-1,1-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of Cyclohexane-1,1-dicarboxylic acid from diethyl malonate"

An In-depth Technical Guide to the Synthesis of Cyclohexane-1,1-dicarboxylic Acid from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in organic synthesis, utilizing the well-established malonic ester synthesis pathway. The core of this process involves the dialkylation of diethyl malonate with 1,5-dibromopentane, followed by hydrolysis. This document outlines the detailed reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

The malonic ester synthesis is a versatile and fundamental method in organic chemistry for the preparation of carboxylic acids.[1][2][3] The presence of two electron-withdrawing ester groups renders the α-protons on the central carbon of diethyl malonate particularly acidic (pKa ≈ 13), facilitating their removal by a moderately strong base such as sodium ethoxide.[4][5] The resulting enolate is a potent nucleophile that can undergo SN2 reactions with alkyl halides.[4][6]

This guide focuses on a specific application of this synthesis: the formation of a cyclic structure. By using a dihaloalkane, specifically 1,5-dibromopentane, two sequential alkylation reactions—the first intermolecular and the second intramolecular—lead to the formation of a six-membered ring.[7] Subsequent hydrolysis of the diester intermediate yields the target molecule, this compound.

Reaction Mechanism and Pathway

The synthesis proceeds through three primary stages:

-

Enolate Formation : Diethyl malonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate.[4][8]

-

Sequential Alkylation : The enolate first reacts with one end of 1,5-dibromopentane. A second deprotonation and subsequent intramolecular SN2 reaction forms the cyclohexane (B81311) ring.[7]

-

Hydrolysis : The diethyl cyclohexane-1,1-dicarboxylate intermediate is saponified using a strong base, followed by acidification to produce the final dicarboxylic acid.

The overall reaction scheme is as follows:

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. homework.study.com [homework.study.com]

- 5. Ch21: Malonic esters [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Solved Cyclohexanecarboxylic Acid can be made using the | Chegg.com [chegg.com]

"Cyclohexane-1,1-dicarboxylic acid chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-dicarboxylic acid (CAS No: 1127-08-8), a geminal dicarboxylic acid built on a cyclohexane (B81311) scaffold, serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid, six-membered ring and dual carboxylic acid functionalities impart unique stereochemical and physicochemical properties, making it a target for incorporation into more complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical structure, properties, experimental protocols for its synthesis and purification, and its relevance in the field of drug development.

Structure and Chemical Identity

This compound is characterized by a cyclohexane ring with two carboxylic acid groups attached to the same carbon atom (C1). This geminal arrangement is key to its chemical behavior, particularly its acidity and decarboxylation reactions upon heating.

-

IUPAC Name: this compound[1]

-

Synonyms: 1,1-Cyclohexanedicarboxylic acid[1]

-

SMILES: C1CCC(CC1)(C(=O)O)C(=O)O[1]

-

InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 172.18 | g/mol | [1][2] |

| Appearance | White crystalline solid | - | [3] |

| Melting Point | 175 - 179 | °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 375.4 ± 25.0 | °C | ChemBK |

| Density (Predicted) | 1.330 ± 0.06 | g/cm³ | ChemBK |

| Water Solubility | Slightly soluble | - | [3] |

| LogP (Octanol/Water) | 1.106 | - | Crippen Calculated Property |

| Topological Polar Surface Area | 74.6 | Ų | [1] |

| Hydrogen Bond Donors | 2 | - | PubChem |

| Hydrogen Bond Acceptors | 4 | - | PubChem |

| Rotatable Bond Count | 2 | - | PubChem |

Experimental Protocols

Synthesis via Malonic Ester Alkylation

A common and effective method for synthesizing this compound is the malonic ester synthesis. This involves the dialkylation of diethyl malonate with 1,5-dibromopentane (B145557), followed by hydrolysis of the resulting diester. The general workflow is depicted in the diagram below.

Methodology:

-

Preparation of Sodium Ethoxide Solution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Cyclization Reaction: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1,5-dibromopentane dropwise. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC). This intramolecular nucleophilic substitution forms the cyclohexane ring.

-

Workup and Isolation of Diester: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclohexane-1,1-dicarboxylate.

-

Hydrolysis: The crude diester is refluxed with an excess of concentrated hydrochloric acid or a solution of sodium hydroxide.

-

Isolation of Dicarboxylic Acid:

-

Acidic Hydrolysis: The solution is cooled, and the precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

Basic Hydrolysis: The reaction mixture is cooled and acidified with concentrated HCl until the pH is ~1-2. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Methodology:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. A common choice for dicarboxylic acids is hot water or a mixed solvent system like ethanol/water.[4][5]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (e.g., on a hot plate) while stirring, adding small portions of additional hot solvent until the solid is completely dissolved.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the carbon skeleton and the number of attached protons. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O.

-

¹H NMR: The spectrum is expected to be relatively simple.

-

A broad singlet in the region of 12-13 ppm, corresponding to the two equivalent carboxylic acid protons.

-

Multiplets in the aliphatic region (approx. 1.2-2.5 ppm) corresponding to the 10 protons of the cyclohexane ring.

-

-

¹³C NMR:

-

A signal for the quaternary carbon (C1) attached to the two carboxyl groups.

-

Signals for the five CH₂ carbons of the cyclohexane ring.

-

A signal for the two equivalent carboxylic acid carbons (C=O) in the downfield region (typically >170 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

A strong C=O stretching band around 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.

Relevance in Drug Development and Biological Activity

While this compound itself is not typically a therapeutic agent, the cyclohexane carboxylic acid scaffold is a recurring motif in medicinal chemistry. Its rigidity can help in positioning other functional groups in a precise orientation for optimal interaction with biological targets.

-

Scaffold for Enzyme Inhibitors: Derivatives of cyclohexane carboxylic acid have been synthesized and evaluated as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, making them potential candidates for the treatment of obesity.[6]

-

Antibacterial and Antifungal Activity: An iron (II) complex of cyclohexanedicarboxylic acid has shown antibacterial effects against several strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity.[7]

-

Anticancer Research: Related structures, such as cyclohexane-1,3-dione derivatives, have been investigated as potential inhibitors of the c-Met tyrosine kinase, a target in non-small-cell lung cancer therapy.

The use of this scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements:

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1-Cyclohexanediacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Spectroscopic Analysis of Cyclohexane-1,1-dicarboxylic Acid: A Technical Guide

Introduction

Spectroscopic Data

Due to the limited availability of public spectroscopic data for Cyclohexane-1,1-dicarboxylic acid, the following tables present data for its isomers and derivatives as a reference. These examples provide insight into the characteristic signals expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Diethyl Cyclohexane-1,1-dicarboxylate | CDCl3 | 4.17 | q | 4H | -OCH2CH3 |

| 1.93 | m | 4H | Cyclohexane (B81311) (axial) | ||

| 1.50 | m | 6H | Cyclohexane (equatorial) | ||

| 1.23 | t | 6H | -OCH2CH3 |

Table 2: 13C NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Monomethyl Cyclohexane-1,1-dicarboxylate | CDCl3 | 177.1 | C=O (acid) |

| 172.1 | C=O (ester) | ||

| 57.8 | C1 | ||

| 52.4 | -OCH3 | ||

| 30.1 | C2, C6 | ||

| 24.8 | C3, C5 | ||

| 22.8 | C4 |

Table 3: IR Spectroscopic Data of Cyclohexanedicarboxylic Acid Isomers

| Compound | Technique | Wavenumber (cm-1) | Intensity | Assignment |

| cis-Cyclohexane-1,2-dicarboxylic Anhydride | KBr Pellet | 2950-2850 | s | C-H stretch (alkane) |

| 1850, 1780 | s | C=O stretch (anhydride) | ||

| 1230 | s | C-O stretch |

Table 4: Mass Spectrometry Data of Cyclohexanedicarboxylic Acid Isomers

| Compound | Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| cis-1,2-Cyclohexanedicarboxylic acid | EI | 172 | <10 | [M]+ |

| 154 | 20 | [M-H2O]+ | ||

| 128 | 100 | [M-CO2]+ or [M-C2H4O]+ | ||

| 81 | 80 | [C6H9]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the dicarboxylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a pH indicator). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

-

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1 and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe or a suitable solvent for infusion via a syringe pump can be used. For volatile derivatives, Gas Chromatography (GC) is often coupled with the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules, which typically yields the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a dicarboxylic acid.

Logical Relationship between Spectroscopic Techniques and Structural Information

Caption: How different spectroscopic techniques probe molecular structure.

A Technical Guide to the Crystal Structure Analysis of Cyclohexane Dicarboxylic Acids

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the topic of the crystal structure analysis of Cyclohexane-1,1-dicarboxylic acid. A thorough review of the current scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported. In light of this, the guide presents a comprehensive analysis of the crystal structures of its closely related and well-studied isomers: Cyclohexane-1,2-dicarboxylic acid and Cyclohexane-1,4-dicarboxylic acid. Understanding the crystallographic features of these isomers provides valuable insights into the conformational behavior and intermolecular interactions that can be anticipated in substituted cyclohexane (B81311) rings, which is of significant interest in the fields of medicinal chemistry and materials science. This guide summarizes their crystallographic data, details the experimental protocols for their structure determination, and provides visual representations of their isomeric relationships and the general workflow of crystal structure analysis.

Introduction: The Structural Significance of Cyclohexane Dicarboxylic Acids

Cyclohexane dicarboxylic acids are a class of organic compounds that are of considerable interest in various fields, including the synthesis of polymers, pharmaceuticals, and as molecular building blocks in crystal engineering. The cyclohexane ring's conformational flexibility, primarily adopting a chair conformation, combined with the hydrogen bonding capabilities of the two carboxylic acid groups, leads to diverse and predictable supramolecular assemblies. The specific orientation of the carboxylic acid groups, whether cis or trans, and their position on the cyclohexane ring (e.g., 1,1-, 1,2-, 1,3-, or 1,4-), profoundly influences the resulting crystal packing and, consequently, the material's physical properties.

While general chemical and physical properties of this compound are known, a definitive crystal structure is not available in the published literature.[1][2] Therefore, this guide will focus on the detailed crystal structure analysis of its isomers for which crystallographic data has been reported.

Comparative Crystal Structure Analysis of Isomers

The crystal structures of cis- and trans-Cyclohexane-1,2-dicarboxylic acid and cis-Cyclohexane-1,4-dicarboxylic acid have been elucidated, providing a basis for understanding the solid-state behavior of this class of compounds.

Crystallographic Data Presentation

The following tables summarize the key crystallographic parameters for the reported isomers.

Table 1: Crystallographic Data for Cyclohexane-1,2-dicarboxylic Acid Isomers

| Parameter | rac-cis-Cyclohexane-1,2-dicarboxylic acid–isoquinoline (1/1)[3] | (+)-trans-1,2-Cyclohexanedicarboxylic Acid |

| Chemical Formula | C₉H₇N·C₈H₁₂O₄ | C₈H₁₂O₄ |

| Molecular Weight ( g/mol ) | 301.33 | 172.18 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁ |

| a (Å) | 6.2459 (3) | 5.58 |

| b (Å) | 11.4238 (6) | 10.62 |

| c (Å) | 11.9970 (6) | 7.34 |

| α (°) | 64.082 (5) | 90 |

| β (°) | 77.793 (4) | 107.41 |

| γ (°) | 82.756 (4) | 90 |

| Volume (ų) | 751.95 (7) | - |

| Z | 2 | 2 |

| Temperature (K) | 200 | Not Reported |

Table 2: Crystallographic Data for Cyclohexane-1,4-dicarboxylic Acid Isomers

| Parameter | cis-Cyclohexane-1,4-dicarboxylic acid[4][5] |

| Chemical Formula | C₈H₁₂O₄ |

| Molecular Weight ( g/mol ) | 172.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2912 (6) |

| b (Å) | 6.2611 (6) |

| c (Å) | 13.1851 (18) |

| α (°) | 82.505 (10) |

| β (°) | 80.309 (11) |

| γ (°) | 81.875 (10) |

| Volume (ų) | 423.70 (9) |

| Z | 2 |

| Temperature (K) | 296 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization

-

Synthesis: Cyclohexane dicarboxylic acids can be synthesized through the hydrogenation of their corresponding aromatic precursors, the phthalic acids.[6] For instance, the hydrogenation of terephthalic acid yields 1,4-cyclohexanedicarboxylic acid.[7] The cis and trans isomers can often be interconverted or separated based on their different physical properties.

-

Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[8] For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, crystals were obtained from a viscous oil that formed after the slow evaporation of a 1:1 ethanol-water solution at room temperature.[3] In the case of (+)-trans-1,2-cyclohexanedicarboxylic acid, crystals were grown by slow evaporation from aqueous, acetone, or dioxane solutions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, data were collected on an Oxford Diffraction Gemini-S CCD-detector diffractometer using Mo Kα radiation.[3] Similarly, a Bruker SMART CCD area-detector was used for cis-cyclohexane-1,4-dicarboxylic acid.[4] The crystal is typically cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The diffraction pattern, consisting of a series of reflections, is collected and their intensities are measured. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model of the structure is then refined to achieve the best possible fit with the experimental data. For the rac-cis-cyclohexane-1,2-dicarboxylic acid–isoquinoline adduct, the structure was solved using the SIR92 program.[3]

Mandatory Visualizations

The following diagrams provide a visual representation of the isomeric relationships and a generalized workflow for crystal structure analysis.

Caption: Isomers of Cyclohexane Dicarboxylic Acid.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

References

- 1. This compound | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rac-cis-Cyclohexane-1,2-dicarboxylic acid–isoquinoline (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]

- 7. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. eas.org [eas.org]

- 9. rigaku.com [rigaku.com]

- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

A Technical Guide to the Solubility of Cyclohexane-1,1-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclohexane-1,1-dicarboxylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive framework for researchers to determine and apply solubility data through detailed experimental protocols and logical workflows.

Introduction to this compound

This compound is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups attached to the same carbon atom. Its chemical structure influences its physical properties, including its solubility in various solvents. As a polar molecule with two hydrogen bond donor and acceptor groups, its solubility is expected to be significant in polar organic solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

Experimental Protocols for Solubility Determination

To empower researchers to generate the needed quantitative data, this section outlines a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the isothermal shake-flask method.

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically.

4.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

4.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of the acid in the solvent should be prepared.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is simpler but may be less accurate for solvents with high boiling points.

-

4.4. Data Calculation

Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for a specific application based on the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Data for Cyclohexane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid (CAS RN: 1127-08-8) is a dicarboxylic acid derivative of cyclohexane (B81311).[1] Its molecular structure, featuring two carboxylic acid groups attached to the same carbon atom of a cyclohexane ring, imparts specific chemical properties that are of interest in various fields, including organic synthesis and as a potential building block in pharmaceutical chemistry.[2] A thorough understanding of the thermodynamic properties of this compound is crucial for process design, reaction optimization, and predicting its behavior in different environments. This guide provides a summary of the available physicochemical data for this compound and outlines the experimental protocols typically used for determining the thermodynamic properties of such compounds.

Physicochemical and Thermodynamic Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that specific experimental values for many key thermodynamic parameters have not been found in the surveyed literature.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂O₄ | [1][3] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Registry Number | 1127-08-8 | [3] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Melting Point | 175-179 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers.[2] | [2] |

Table 2: Key Thermodynamic Parameters of Interest for this compound

While specific experimental values are not available in the provided search results, the following are crucial thermodynamic parameters for characterizing this compound.

| Thermodynamic Parameter | Symbol | Description |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Molar Entropy | S° | The entropy content of one mole of the substance under standard state conditions. |

| Molar Heat Capacity | Cp,m | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. |

| Enthalpy of Combustion | ΔcH° | The heat released when one mole of the compound undergoes complete combustion with oxygen. |

| Enthalpy of Fusion | ΔfusH° | The heat absorbed when one mole of the solid melts to a liquid at its melting point. |

| Enthalpy of Sublimation | ΔsubH | The heat required to sublime one mole of the solid to a gas. |

| Dissociation Constants | pKa₁, pKa₂ | Measures of the acidity of the two carboxylic acid groups. |

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of solid organic acids like this compound involves several key experimental techniques. The following protocols are based on methodologies reported for similar compounds, such as dicarboxylic anhydrides.[4][5]

Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature.

Objective: To determine the molar heat capacity (Cp,m) over a wide temperature range, and to derive other thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G).

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample cell.

-

Calorimeter Setup: The sample cell is placed within an adiabatic calorimeter, which consists of the cell, a miniature platinum resistance thermometer, an electric heater, and inner and outer adiabatic shields. The system is maintained under a high vacuum.[5]

-

Measurement Procedure: The measurement is conducted by intermittently heating the sample with a known amount of electrical energy and then measuring the resulting temperature increase after thermal equilibrium is reached.[5] The heating rate is typically kept low (e.g., 0.1 to 0.4 K/min) to ensure uniform temperature distribution.[5]

-

Data Analysis: The heat capacity is calculated from the electrical energy supplied and the measured temperature rise. From the heat capacity data, thermodynamic functions such as [HT – H₂₉₈.₁₅] and [ST – S₂₉₈.₁₅] can be calculated by numerical integration.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and the enthalpy of fusion (ΔfusHm) of a compound.[4][6]

Objective: To measure the temperatures and heat flows associated with thermal transitions in the material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is sealed in an aluminum pan.[6]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC instrument. A controlled temperature program is applied, typically a linear heating rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[4][6]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow signal indicates a thermal event such as melting.

-

Data Analysis: The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.[4]

Visualizations

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a solid organic acid like this compound.

Caption: A generalized workflow for the thermodynamic characterization of a solid organic acid.

This guide serves as a foundational resource for professionals interested in the thermodynamic properties of this compound. While specific experimental data is sparse, the outlined methodologies provide a clear path for its determination, which is essential for the application of this compound in research and development.

References

- 1. This compound | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. akjournals.com [akjournals.com]

- 5. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]

- 6. Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering [mdpi.com]

Technical Guide: Cyclohexane-1,1-dicarboxylic Acid (CAS 1127-08-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of Cyclohexane-1,1-dicarboxylic acid (CAS 1127-08-8). The information is compiled from various chemical and safety data sources to support research, development, and safety assessments.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | 175.5-176.5 °C | [2] |

| Boiling Point | 375.4 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

| Flash Point | 195 °C | [2] |

| Vapor Pressure | 1.13E-06 mmHg at 25°C | [2][4] |

| Solubility | Sparingly soluble in water. | [1] |

| LogP | 1.10610 | [2] |

| pKa | 4.61 ± 0.20 (Predicted) | [1][4] |

Hazards and Safety Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

GHS Pictograms and Signal Word

Pictogram:

Hazard and Precautionary Statements

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.[1]

-

P405: Store locked up.[1]

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe procedures for assessing the acute toxic effects of a substance administered orally.[6]

-

Principle: A single dose of the substance is administered to animals (typically rodents) by gavage.[7][8] The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.[7]

-

Methodology: The test can be conducted using one of three methods: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[6] These methods aim to determine the LD50 (the dose causing death in 50% of the test animals) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[6] Key observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems.[7]

Skin Irritation (OECD 404, 439)

These guidelines outline procedures for assessing the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to the skin of a test animal (in vivo, OECD 404) or a reconstructed human epidermis model (in vitro, OECD 439).[1][4]

-

In Vivo Methodology (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit) for a set duration (e.g., 4 hours).[9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points.[9]

-

In Vitro Methodology (OECD 439): The test substance is applied to a reconstructed human epidermis model.[4] Cell viability is measured after exposure, and a reduction in viability below a certain threshold indicates an irritant potential.[10]

Eye Irritation (OECD 405)

This guideline details the procedure for assessing the potential of a substance to cause reversible or irreversible changes to the eye.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of a test animal (typically a rabbit).[3] The untreated eye serves as a control.[3]

-

Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[3] The severity and reversibility of any observed effects are recorded to determine the irritation potential.[11]

Visualizations

Hazard Assessment Workflow

The following diagram illustrates the logical workflow for the hazard assessment of this compound based on its GHS classifications.

Caption: Hazard Assessment Workflow for this compound.

Biological Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, no specific biological signaling pathways have been identified for this compound (CAS 1127-08-8) at this time. Further research is required to elucidate its mechanism of action and potential interactions with biological systems.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety and toxicological advice. All necessary precautions should be taken when handling this chemical.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. umwelt-online.de [umwelt-online.de]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to the Formation of Cyclohexane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for Cyclohexane-1,1-dicarboxylic acid, a valuable building block in organic synthesis. The primary focus of this document is the malonic ester synthesis route, a classic and reliable method for the preparation of substituted carboxylic acids. This guide includes detailed experimental protocols adapted from established procedures, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid in understanding and practical application.

Core Synthesis Pathway: The Malonic Ester Synthesis

The formation of this compound is most effectively achieved through the malonic ester synthesis. This method utilizes diethyl malonate as the starting material, which is subsequently alkylated with a suitable dihaloalkane to construct the desired cyclic backbone. The key steps involve the formation of a nucleophilic enolate from diethyl malonate, followed by a double alkylation with 1,5-dibromopentane (B145557), and subsequent hydrolysis of the resulting cyclic diester.

Reaction Mechanism

The mechanism for the formation of diethyl cyclohexane-1,1-dicarboxylate, the precursor to the target diacid, proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[1]

-

First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbon atoms of 1,5-dibromopentane in an SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond.[2]

-

Second Enolate Formation: The base then abstracts the remaining acidic α-hydrogen on the mono-alkylated intermediate to form a second enolate.[2]

-

Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the other electrophilic carbon atom of the pentyl chain and displacing the second bromide ion to form the six-membered ring of diethyl cyclohexane-1,1-dicarboxylate.[2]

-

Saponification: The cyclic diester is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521), followed by acidification, to yield this compound.[1]

The following diagram illustrates this reaction mechanism:

Experimental Protocols

The following protocols are adapted from the well-established procedures for the synthesis of analogous cyclobutanedicarboxylic acids found in Organic Syntheses.[3][4] These methods can be directly applied to the synthesis of this compound by substituting the dihaloalkane with 1,5-dibromopentane.

Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure outlines the formation of the cyclic diester intermediate.

Materials:

-

Diethyl malonate

-

1,5-dibromopentane

-

Sodium metal

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2 gram atoms) in small pieces to absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

-

In a separate three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place diethyl malonate (1 mole) and 1,5-dibromopentane (1.05 moles).

-

Heat the mixture to approximately 80°C and add the sodium ethoxide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 45-60 minutes.

-

Remove the ethanol by distillation.

-

Cool the reaction mixture and add cold water to dissolve the precipitated sodium bromide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by distillation.

-

The crude diethyl cyclohexane-1,1-dicarboxylate can be purified by vacuum distillation.

Hydrolysis to this compound

This procedure describes the conversion of the diester to the final diacid product.

Materials:

-

Diethyl cyclohexane-1,1-dicarboxylate

-

Potassium hydroxide

-

Ethanol

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous calcium chloride

-

Ethyl acetate

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Steam distillation apparatus

-

Separatory funnel

-

Beakers and flasks for extraction and crystallization

Procedure:

-

Hydrolyze the diethyl cyclohexane-1,1-dicarboxylate by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.

-

Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath.

-

Dissolve the residue in a minimum amount of hot water and acidify the solution with concentrated hydrochloric acid.

-

Extract the solution with diethyl ether.

-

Dry the combined ether extracts over anhydrous calcium chloride and remove the ether by distillation.

-

The crude this compound can be purified by recrystallization from hot ethyl acetate.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Data Presentation

This section summarizes the key quantitative data for the reactants, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | -50 | 199.3 | Starting material. |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.96 | -35 | 222-224 | Alkylating agent. |

| Diethyl Cyclohexane-1,1-dicarboxylate | C₁₂H₂₀O₄ | 228.28[5] | N/A | N/A | Cyclic diester intermediate. A reported yield for the analogous diethyl cyclobutanedicarboxylate is 53-55%.[3] |

| This compound | C₈H₁₂O₄ | 172.18 [6] | 175-179 [6] | N/A | Final product. A reported yield for the analogous 1,1-cyclobutanedicarboxylic acid is 30-34 g (21-23%).[4] |

Spectroscopic Data

-

Diethyl Cyclohexane-1,1-dicarboxylate (¹H NMR): A proton NMR spectrum is available for this intermediate, which can be used to confirm its structure after synthesis and purification.[5]

-

This compound: While a specific spectrum from this synthesis route was not found in the initial search, typical IR and NMR spectral data for dicarboxylic acids would be expected.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid groups would be expected around 2500-3300 cm⁻¹, and a strong C=O stretch around 1700-1725 cm⁻¹.

-

¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the carboxyl carbons (δ ~170-180 ppm) and the aliphatic carbons of the cyclohexane (B81311) ring.

-

¹H NMR Spectroscopy: The spectrum would show signals for the protons on the cyclohexane ring and a broad singlet for the acidic protons of the carboxylic acid groups.

-

This guide provides a thorough foundation for the synthesis of this compound for professionals in research and drug development. The provided mechanism, detailed protocols, and data will facilitate a deeper understanding and practical application of this important synthetic transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER(1139-13-5) 1H NMR [m.chemicalbook.com]

- 6. This compound | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexane-1,1-dicarboxylic Acid in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,1-dicarboxylic acid is a cycloaliphatic dicarboxylic acid with potential applications in the synthesis of novel polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone is anticipated to impart unique properties, such as increased rigidity, thermal stability, and modified solubility, compared to polyesters derived from linear aliphatic dicarboxylic acids. These characteristics make such polyesters interesting candidates for various applications, including specialty polymers, coatings, and matrices for controlled drug delivery.

This document provides a detailed, generalized protocol for the synthesis of polyesters using this compound, based on established methods for analogous cycloaliphatic dicarboxylic acids, such as the 1,4-isomer. Due to the limited availability of specific literature on the 1,1-isomer, the following protocols and data should be considered as a starting point for research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing the polymerization process.

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 175-179 °C |

| Appearance | Solid |

Experimental Protocols

The synthesis of polyesters from dicarboxylic acids and diols is typically achieved through a two-stage melt polycondensation process. This method involves an initial esterification reaction to form oligomers, followed by a polycondensation step at higher temperatures and under vacuum to increase the molecular weight of the polymer.

Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol (B3395766)

This protocol describes the synthesis of a polyester (B1180765) from this compound and 1,4-butanediol using a common polyesterification catalyst, titanium(IV) butoxide (TBT).

Materials:

-

This compound

-

1,4-Butanediol (molar excess of 10-20% is recommended to compensate for volatilization)

-

Titanium(IV) butoxide (TBT) catalyst (approx. 200-500 ppm relative to the dicarboxylic acid)

-

Antioxidant (e.g., Irganox® 1010, approx. 0.1 wt%)

-

High-purity nitrogen gas

-

Inert solvent for purification (e.g., chloroform (B151607) or dichloromethane)

-

Non-solvent for precipitation (e.g., methanol)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line or similar inert gas setup

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with this compound, 1,4-butanediol, and the antioxidant.

-

Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air.

-

Under a constant, gentle flow of nitrogen, begin heating the reaction mixture with stirring.

-

Once the reactants have melted and formed a homogeneous mixture, add the TBT catalyst.

-

Gradually increase the temperature to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

-

Maintain the reaction at this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 220-250°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

-

Continue the reaction under these conditions for an additional 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polyester increases.

-

Once the desired viscosity is achieved (as indicated by the stirrer torque or by empirical observation), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor into a suitable container and allow it to cool to room temperature.

Purification:

-

Dissolve the synthesized polyester in a suitable solvent like chloroform.

-

Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol (B129727) with vigorous stirring.

-

Filter the precipitated polymer and wash it several times with fresh methanol.

-

Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following table (Table 2) presents hypothetical, yet representative, quantitative data for the synthesis described in Protocol 1. These values are based on typical results obtained for polyesters synthesized from other cycloaliphatic dicarboxylic acids and should be used as a guideline for experimental design and analysis.

| Parameter | Value |

| Molar Ratio (Diol:Diacid) | 1.2:1.0 |

| Catalyst Concentration (TBT) | 300 ppm |

| Esterification Temperature | 190°C |

| Esterification Time | 3 hours |

| Polycondensation Temperature | 240°C |

| Polycondensation Time | 4 hours |

| Polycondensation Pressure | <1 mbar |

| Yield | >85% |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 2.5 |

| Glass Transition Temperature (Tg) | 40 - 70°C |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the melt polycondensation process for synthesizing polyesters from this compound.

Caption: Workflow for polyester synthesis via melt polycondensation.

Signaling Pathways (Logical Relationship)

The structure of the resulting polyester will have a significant impact on its material properties. The diagram below illustrates the logical relationship between the incorporation of the this compound monomer and the expected properties of the final polymer.

Caption: Expected influence of the monomer on polymer properties.

Conclusion

The use of this compound in polyester synthesis offers a promising avenue for the development of new materials with tailored properties. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to begin exploring this novel class of polyesters. Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be essential to fully elucidate their structure-property relationships and potential applications.

Application Notes and Protocols: Cyclohexane-1,1-dicarboxylic Acid in Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexane-1,1-dicarboxylic acid as a monomer for the synthesis of novel polyamides. The inclusion of the gem-dicarboxylic acid moiety into the polymer backbone is anticipated to impart unique properties to the resulting materials, such as altered thermal stability, solubility, and mechanical performance, which may be of interest for various specialized applications, including advanced materials and drug delivery systems.

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO-NH–) in their main chain. The properties of polyamides are highly dependent on the chemical structure of their constituent monomers. While traditional polyamides are synthesized from linear aliphatic or aromatic dicarboxylic acids, the use of cycloaliphatic monomers such as this compound offers a route to polymers with potentially enhanced thermal and mechanical properties. The gem-dicarboxylic acid structure is expected to introduce rigidity and unique conformational constraints into the polymer chain.

Synthesis of Polyamides from this compound

Polyamides from this compound can be synthesized through several methods, primarily melt polycondensation and solution polymerization. The choice of method depends on the specific diamine used, the desired molecular weight of the polymer, and the required purity of the final product.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing aliphatic polyamides. This solvent-free method involves heating the dicarboxylic acid and a diamine above the melting point of the resulting polymer.

Materials:

-

This compound

-

Aliphatic diamine (e.g., Hexamethylenediamine)

-

Catalyst (e.g., Phosphoric acid or proprietary catalysts)

-

Nitrogen gas (high purity)

-

High-temperature, high-vacuum reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

-

Salt Formation (Optional but Recommended): In a separate vessel, prepare a nylon salt by reacting equimolar amounts of this compound and the diamine in water or a water/ethanol mixture. This step helps ensure stoichiometric balance. The salt is then isolated by precipitation or evaporation.

-

Charging the Reactor: Charge the reactor with the prepared nylon salt or with equimolar amounts of this compound and the diamine.

-

Inerting: Purge the reactor with high-purity nitrogen to remove all oxygen.

-

Heating and Pressurization: Heat the reactor under a nitrogen atmosphere. The temperature is gradually increased to melt the monomers and initiate the polycondensation reaction.[1][2] The pressure is allowed to build up due to the formation of water vapor.

-

Polycondensation - Stage 1 (Atmospheric Pressure): Maintain the temperature at a level that keeps the reactants and the forming oligomers in a molten state while allowing for the removal of water. The temperature profile will depend on the specific monomers used but typically ranges from 220-280°C.

-

Polycondensation - Stage 2 (Vacuum): After the majority of the water has been removed, gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. The temperature may be further increased during this stage.

-

Extrusion and Pelletization: Once the desired melt viscosity (indicative of molecular weight) is achieved, the molten polymer is extruded from the reactor under nitrogen pressure, cooled, and pelletized.

Protocol 2: Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides that may be thermally sensitive or when a solvent is required to maintain the reactants and the polymer in solution. It typically involves the more reactive diacid chloride derivative.

Materials:

-

Cyclohexane-1,1-dicarbonyl dichloride (synthesized from the dicarboxylic acid using a chlorinating agent like thionyl chloride)

-

Aromatic or aliphatic diamine

-

Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Acid scavenger (e.g., Pyridine, triethylamine)

-

Nitrogen gas (high purity)

-

Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

Procedure:

-

Monomer Preparation: Prepare cyclohexane-1,1-dicarbonyl dichloride from this compound. This can be achieved by reacting the diacid with an excess of thionyl chloride, followed by distillation to purify the diacid chloride.

-

Reaction Setup: In a flame-dried glass reactor under a nitrogen atmosphere, dissolve the chosen diamine in the anhydrous solvent.

-

Addition of Diacid Chloride: Cool the diamine solution in an ice bath. Slowly add a solution of cyclohexane-1,1-dicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours) to ensure complete polymerization.

-

Polymer Isolation: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol (B129727) or water.

-

Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Data Presentation

Table 1: Thermal Properties of Representative Cycloaliphatic Polyamides

| Polyamide System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| PA from 1,4-CHDA & 2-Me-1,8-octanediamine | - | 311 | >400 |

| Copolyamide with 1,4-CHDA | - | - | - |

Data sourced from patent literature describing polyamides from 1,4-cyclohexanedicarboxylic acid (1,4-CHDA).[3] Actual values for polyamides from the 1,1-isomer may vary.

Table 2: Mechanical Properties of Representative Cycloaliphatic Polyamides

| Polyamide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Generic High-Performance Polyamide | 70-100 | 2.0-3.5 | 50-200 |

These values represent a typical range for high-performance polyamides and are provided for illustrative purposes. Actual values will depend on the specific diamine used, molecular weight, and processing conditions.

Visualizations

The following diagrams illustrate the synthesis process and the chemical structure of the resulting polyamide.

Caption: General experimental workflow for polyamide synthesis.

Caption: Chemical equation for polyamide formation.

Conclusion

This compound is a promising, yet underexplored, monomer for the synthesis of novel polyamides. The protocols outlined above provide a starting point for the synthesis and investigation of these materials. Further research is required to fully characterize the properties of polyamides derived from this gem-dicarboxylic acid and to explore their potential applications in various fields of science and technology. The unique cycloaliphatic structure is expected to yield polymers with a distinct set of properties compared to conventional polyamides.

References

Application Notes and Protocols: Cyclohexane-1,1-dicarboxylic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexane-1,1-dicarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The rigid cyclohexane (B81311) scaffold allows for the precise three-dimensional positioning of functional groups, which is a critical aspect in the design of molecules that interact with biological targets. The gem-dicarboxylic acid motif offers a unique starting point for the synthesis of a variety of molecular architectures, including spirocyclic systems and compounds with quaternary carbon centers. While direct applications of this compound are not extensively documented in the synthesis of commercial drugs, the closely related 1,1-cyclohexane diacetic acid serves as a key precursor in the industrial synthesis of Gabapentin (B195806), a widely used anticonvulsant and analgesic. This highlights the potential of the underlying scaffold in constructing neurologically active agents.

This document provides an overview of the utility of this structural motif, with a detailed protocol for a key transformation in the synthesis of Gabapentin from a related precursor, and explores its potential in the synthesis of bioactive spiro compounds.

Application 1: Synthesis of Gabapentin Precursors

The synthesis of Gabapentin, a gamma-aminobutyric acid (GABA) analogue, represents a significant application of a C2-extended derivative of the this compound scaffold. The industrial synthesis often proceeds through 1,1-cyclohexane diacetic acid and its anhydride (B1165640). The following protocol details the conversion of 1,1-cyclohexane diacetic acid anhydride to its monoamide, a crucial intermediate for the subsequent Hofmann rearrangement to yield Gabapentin.[1][2][3]

Reaction Scheme: From Anhydride to Monoamide Intermediate

The first step involves the amidation of 1,1-cyclohexane diacetic acid anhydride to form 1,1-cyclohexane diacetic acid monoamide.

Caption: Synthesis of the monoamide precursor for Gabapentin.

Experimental Protocol: Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide

This protocol is a generalized procedure based on methodologies described in the patent literature.[1][2]

Materials:

-

1,1-Cyclohexane diacetic acid anhydride

-

Ammonia precursor (e.g., ammonium (B1175870) carbonate) or an ammonia solution in a suitable solvent like isopropanol (B130326).[1]

-

Isopropanol

-

Water

Procedure:

-

A solution or suspension of 1,1-cyclohexane diacetic acid anhydride is prepared in a suitable solvent such as toluene or isopropanol.[1]

-

An ammonia precursor or a pre-generated solution of ammonia in isopropanol is added to the reaction mixture.[1] The reaction is typically carried out at a controlled temperature.

-

The reaction is monitored for the consumption of the anhydride.

-

Upon completion, the reaction mixture is worked up. This may involve neutralization followed by crystallization of the product.[1]

-

The 1,1-cyclohexane diacetic acid monoamide can be isolated by filtration, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum.[3] For instance, a process describes obtaining 78.0 kg of humid product, which after drying at about 50°C under vacuum, yields about 59.0 kg of the dry monoamide.[3]

Subsequent Transformation to Gabapentin

The resulting monoamide is then subjected to a Hofmann rearrangement using an alkali hypohalite solution (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) to furnish Gabapentin.[1][3][4]

Caption: Overall workflow for the synthesis of Gabapentin.

Quantitative Data Summary

| Intermediate/Product | Starting Material | Reagents | Yield | Purity | Reference |

| 1,1-Cyclohexane Diacetic Acid Monoamide | 1,1-Cyclohexane Diacetic Acid Anhydride | Ammonia precursor/solution in IPA | High | N/A | [1] |

| Gabapentin Hydrochloride | 3,3-Pentamethylene Glutarimide | Concentrated HCl | 85% | Pure | [4] |

Note: Yields in patent literature are often described qualitatively as "high" or may be process-dependent.

Application 2: Building Block for Bioactive Spiro Compounds

The gem-dicarboxylic acid functionality of this compound makes it an attractive starting material for the synthesis of spirocyclic compounds. Spirocycles are present in numerous natural products and have gained significant interest in drug discovery due to their rigid structures, which can lead to high binding affinity and selectivity for biological targets.

Synthetic Strategy: Towards Spiro-Oxindoles

A common strategy involves the conversion of the dicarboxylic acid to a cyclic ketone, which can then undergo condensation reactions to form spiro-heterocycles. For example, a spiro[cyclohexane-1,3'-indoline]-2'-one scaffold could be synthesized. Spiro-oxindoles are recognized as privileged structures in medicinal chemistry with a wide range of biological activities.

Caption: Potential pathway to spiro-oxindoles.

Experimental Protocol: Dieckmann Condensation (Illustrative)

Materials:

-

Dimethyl cyclohexane-1,1-dicarboxylate (prepared by esterification of the diacid)

-

Sodium methoxide (B1231860)

-

Toluene (anhydrous)

-

Hydrochloric acid (for workup)

-

Diethyl ether

Procedure:

-

To a solution of sodium methoxide in anhydrous toluene, add dimethyl cyclohexane-1,1-dicarboxylate dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting β-keto ester can be purified by column chromatography or distillation.

-

Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired spirocyclic ketone.

This spiro ketone is a versatile intermediate that can be further elaborated into various heterocyclic systems with potential biological activity.

This compound and its close analogues are valuable and versatile building blocks in pharmaceutical synthesis. The well-established use of 1,1-cyclohexane diacetic acid in the synthesis of Gabapentin demonstrates the utility of this scaffold in accessing important therapeutic agents. Furthermore, the potential to construct complex spirocyclic architectures opens avenues for the discovery of novel drug candidates with unique three-dimensional structures. The protocols and strategies outlined in these notes provide a foundation for researchers to explore the full potential of this class of building blocks in their drug discovery and development programs.

References

- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 2. CA2570461C - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

Application Notes and Protocols for the Synthesis of Cyclohexane-1,1-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals